molecular formula C8H13NO3 B047034 1-Acetyl-2-carboxypiperidine CAS No. 111555-81-8

1-Acetyl-2-carboxypiperidine

Cat. No. B047034
M. Wt: 171.19 g/mol
InChI Key: JACZWLDAHFCGCC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2-carboxypiperidine (1-ACP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of 1-Acetyl-2-carboxypiperidine is not fully understood. However, it is believed to exert its effects by interacting with the central nervous system. It has been shown to inhibit the activity of the GABA receptor, which is responsible for the regulation of neuronal excitability. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

1-Acetyl-2-carboxypiperidine has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of antioxidants, which protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Acetyl-2-carboxypiperidine in lab experiments include its high yield synthesis method, its potential applications in medicinal chemistry and pharmacology, and its inhibitory effect on the central nervous system. However, the limitations include its unknown mechanism of action and the lack of studies on its long-term effects.

Future Directions

1-Acetyl-2-carboxypiperidine has the potential to be used in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Future studies should focus on elucidating its mechanism of action and determining its long-term effects. Additionally, 1-Acetyl-2-carboxypiperidine can be modified to improve its pharmacokinetic properties and increase its specificity towards certain receptors. Furthermore, the potential of 1-Acetyl-2-carboxypiperidine as a therapeutic agent for other diseases such as cancer and diabetes should be explored.

Synthesis Methods

1-Acetyl-2-carboxypiperidine can be synthesized using various methods, including the reaction of piperidine with acetyl chloride, followed by the oxidation of the resulting 1-acetylpiperidine using potassium permanganate. Another method involves the reaction of piperidine with acetic anhydride, followed by the oxidation of 1-acetylpiperidine using sodium hypochlorite. Both methods result in the formation of 1-Acetyl-2-carboxypiperidine with high yields.

Scientific Research Applications

1-Acetyl-2-carboxypiperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic properties. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to have an inhibitory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

CAS RN

111555-81-8

Product Name

1-Acetyl-2-carboxypiperidine

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S)-1-acetylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

JACZWLDAHFCGCC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@H]1C(=O)O

SMILES

CC(=O)N1CCCCC1C(=O)O

Canonical SMILES

CC(=O)N1CCCCC1C(=O)O

synonyms

2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI)

Origin of Product

United States

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